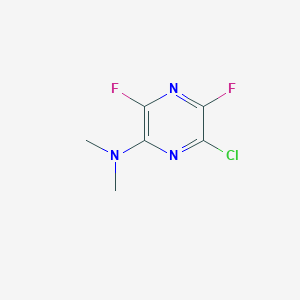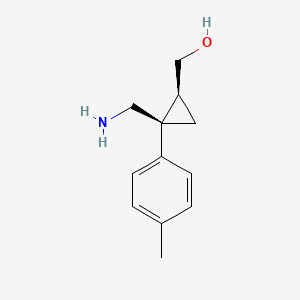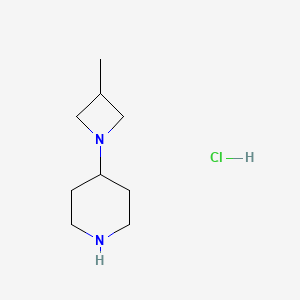
3,5-Dichloro-4-methoxy-2-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloro-4-methoxy-2-methylpyridine is a chemical compound belonging to the pyridine family. Pyridines are heterocyclic aromatic organic compounds with a six-membered ring structure containing one nitrogen atom. This particular compound is characterized by the presence of two chlorine atoms, one methoxy group, and one methyl group attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-methoxy-2-methylpyridine typically involves the chlorination and methoxylation of 2-methylpyridine One common method includes the reaction of 2-methylpyridine with chlorine gas in the presence of a catalyst to introduce the chlorine atoms at the 3 and 5 positions
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Dichloro-4-methoxy-2-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms or to modify the functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
- Substituted pyridines with various functional groups.
- Oxidized derivatives such as aldehydes and carboxylic acids.
- Reduced derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
3,5-Dichloro-4-methoxy-2-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 3,5-Dichloro-4-methoxy-2-methylpyridine involves its interaction with specific molecular targets. The chlorine and methoxy groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and the nature of the chemical reactions involved.
Vergleich Mit ähnlichen Verbindungen
3,5-Dichloro-2,4,6-trifluoropyridine: Another halogenated pyridine with different substitution patterns.
4-Chloro-3-methoxy-2-methylpyridine: Similar structure with one chlorine atom and one methoxy group.
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine: Contains a chloromethyl group and two methyl groups.
Uniqueness: 3,5-Dichloro-4-methoxy-2-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chlorine and methoxy groups allows for diverse chemical transformations and applications in various fields.
Eigenschaften
Molekularformel |
C7H7Cl2NO |
|---|---|
Molekulargewicht |
192.04 g/mol |
IUPAC-Name |
3,5-dichloro-4-methoxy-2-methylpyridine |
InChI |
InChI=1S/C7H7Cl2NO/c1-4-6(9)7(11-2)5(8)3-10-4/h3H,1-2H3 |
InChI-Schlüssel |
VOTKVBUIKLCMHB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C(=C1Cl)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-Chloroimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11904667.png)


![6-(Pyrimidin-4-yloxy)-2-azaspiro[3.3]heptane](/img/structure/B11904680.png)






